Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-
Description
Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- is a semicarbazide derivative characterized by a bicyclic hexahydronaphthalenyl group linked via an ethylidene moiety. This structure confers unique steric and electronic properties, distinguishing it from simpler aromatic or aliphatic analogs. The compound’s synthesis typically involves condensation of a ketone precursor (derived from the hexahydronaphthalenyl system) with semicarbazide or aminoguanidine under reflux conditions in ethanol, followed by purification via crystallization .
Properties
CAS No. |
3513-25-5 |
|---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
[(Z)-1-(2,3,4,5,6,7-hexahydro-1H-naphthalen-4a-yl)ethylideneamino]urea |
InChI |
InChI=1S/C13H21N3O/c1-10(15-16-12(14)17)13-8-4-2-6-11(13)7-3-5-9-13/h6H,2-5,7-9H2,1H3,(H3,14,16,17)/b15-10- |
InChI Key |
ICOVNGHKWQHBFJ-GDNBJRDFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C12CCCCC1=CCCC2 |
Canonical SMILES |
CC(=NNC(=O)N)C12CCCCC1=CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- involves several steps. One common synthetic route includes the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarboxamide group can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Key Structural Differences :
Rigidity from the bicyclic system may also influence conformational flexibility during receptor binding .
Comparative Yields :
Anticancer Potential
Antimicrobial and Antiviral Activity
- (E)-2-(1-phenylethylidene)hydrazinecarboxamide derivatives exhibited antiviral activity against BVDV (EC50 = 5.6 µM) .
- Thiazole hybrids (e.g., compound 6) inhibited MAO enzymes, suggesting dual therapeutic applications .
Physicochemical Properties
Melting Points and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
